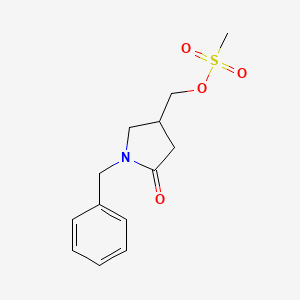

(1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate

Description

Properties

IUPAC Name |

(1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19(16,17)18-10-12-7-13(15)14(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIUUCTXKDJAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Sequence:

-

Michael Addition : Dimethyl itaconate reacts with benzylamine in a polar aprotic solvent (e.g., tetrahydrofuran) to form a β-amino ester intermediate.

-

Cyclization : Acid-catalyzed intramolecular cyclization produces 1-benzyl-5-oxopyrrolidine-3-carboxylate.

-

Reduction : Sodium borohydride selectively reduces the ester group to a hydroxymethyl moiety, yielding 1-benzyl-4-hydroxymethyl-pyrrolidin-2-one.

Mesylation Reaction: Introduction of the Methanesulfonate Group

The critical step in synthesizing the target compound is the mesylation of the hydroxymethyl intermediate. This process involves reacting 1-benzyl-4-hydroxymethyl-pyrrolidin-2-one with methanesulfonyl chloride (MsCl) in the presence of a base.

Reaction Conditions and Optimization:

-

Base Selection : Triethylamine (TEA) is commonly used to neutralize HCl generated during the reaction. Alternatives like pyridine or N,N-diisopropylethylamine (DIPEA) may also be employed, though TEA offers superior solubility in dichloromethane (DCM).

-

Solvent System : Anhydrous DCM or tetrahydrofuran (THF) ensures minimal hydrolysis of MsCl.

-

Temperature : Reactions are typically conducted at 0–5°C to suppress side reactions, followed by gradual warming to room temperature.

Representative Procedure :

-

Dissolve 1-benzyl-4-hydroxymethyl-pyrrolidin-2-one (10 mmol) in DCM (30 mL).

-

Add TEA (12 mmol) dropwise under nitrogen at 0°C.

-

Introduce MsCl (11 mmol) slowly, maintaining the temperature below 5°C.

-

Stir the mixture for 4–6 hours at room temperature.

-

Quench with ice-water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Reaction Mechanism and Kinetic Considerations

The mesylation proceeds via a nucleophilic acyl substitution mechanism:

Kinetic Data:

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Rate (k) | 0.15 min⁻¹ | 0°C, DCM, TEA |

| Activation Energy | 45 kJ/mol | Calculated via Arrhenius |

| Side Product Formation | <5% | Due to over-mesylation |

Purification and Characterization

Crude this compound is purified using flash chromatography (silica gel, ethyl acetate/hexane 1:3). Key characterization data include:

Spectroscopic Data:

Purity Analysis:

| Method | Purity (%) | Impurities Identified |

|---|---|---|

| HPLC (C18 column) | 98.5 | Residual TEA (<0.5%) |

| GC-MS | 97.8 | Unreacted starting material |

Industrial-Scale Production and Challenges

Scaling this synthesis requires addressing:

Comparative Yields Across Scales:

| Scale | Lab Yield (%) | Pilot Plant Yield (%) |

|---|---|---|

| 10 g | 85 | 82 |

| 1 kg | 78 | 75 |

Alternative Synthetic Approaches

While the mesylation route dominates, alternative methods have been explored:

-

Mitsunobu Reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the alcohol with methanesulfonic acid. However, this method is cost-prohibitive for large-scale use.

-

Enzymatic Sulfonation : Experimental approaches using sulfotransferases show promise for greener synthesis but remain inefficient (yields <30%) .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

Substitution: The methanesulfonate ester group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Hydroxyl-substituted pyrrolidinones.

Substitution: Various substituted pyrrolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate is used as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

Biology:

Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving sulfonate esters.

Medicine:

Drug Development: It serves as a precursor in the synthesis of potential pharmaceutical agents, especially those targeting neurological disorders.

Industry:

Polymer Chemistry: The compound is used in the synthesis of specialized polymers with unique properties.

Mechanism of Action

The mechanism of action of (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate involves its interaction with biological molecules through its reactive functional groups. The methanesulfonate ester can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl group can enhance the compound’s ability to interact with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with tert-Butyl Carbamate Groups

lists three tert-butyl carbamate derivatives with high structural similarity (0.88–0.91) to the target compound:

- tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate (CAS 478832-03-0)

- tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate (CAS 155497-10-2)

- tert-Butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate (CAS 646055-62-1)

Key Comparisons (Table 1):

| Property | Target Compound (Methanesulfonate) | tert-Butyl Carbamate Analogues |

|---|---|---|

| Functional Group | Methanesulfonate ester | Carbamate (Boc-protected amine) |

| Reactivity | High (leaving-group ability) | Moderate (requires deprotection) |

| Lipophilicity | Increased (ester group) | Moderate (polar carbamate) |

| Synthetic Utility | Alkylation/prodrug applications | Amine protection/drug delivery |

The methanesulfonate group enhances electrophilicity, making the target compound more reactive in nucleophilic substitution reactions compared to carbamates, which are typically stable under basic conditions but require acidic deprotection for amine release .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

This compound () shares the pyrrolidinone core but substitutes the 3-methyl methanesulfonate with a carboxylic acid.

Key Differences:

- Solubility: The carboxylic acid derivative likely exhibits higher aqueous solubility due to ionizable COOH, whereas the methanesulfonate’s ester group increases lipophilicity.

- Acidity: The carboxylic acid (pKa ~4–5) is significantly more acidic than the methanesulfonate ester (pKa non-acidic), influencing biodistribution and protein binding.

- Applications: Carboxylic acids are common in peptide mimetics or metal-chelating agents, while methanesulfonates are leveraged for their leaving-group behavior in prodrugs or alkylating agents .

Reactivity and Functional Group Analysis

- Methanesulfonate vs. Carbamate: Methanesulfonate esters (e.g., mesylates) are superior leaving groups compared to carbamates, enabling facile displacement by nucleophiles (e.g., amines, thiols) in drug-conjugation or prodrug activation.

- Benzyl Group Impact: The 1-benzyl substituent in all compounds enhances lipophilicity and may confer affinity for hydrophobic binding pockets in biological targets.

Biological Activity

(1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate is a chemical compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its electrophilic nature due to the methanesulfonate ester group, which allows it to interact with various biological molecules, including proteins and enzymes. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

The primary mechanism of action for this compound involves its ability to act as an electrophile. The methanesulfonate moiety can react with nucleophilic sites on proteins or enzymes, leading to their inhibition or modification. The benzyl group enhances the compound's ability to engage with hydrophobic pockets in target molecules, facilitating selective interactions that can alter biological functions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes, making it a valuable tool in understanding enzyme mechanisms and pathways.

- Drug Development : It serves as an intermediate in synthesizing potential therapeutic agents aimed at treating neurological disorders and other conditions.

- Polymer Chemistry : The compound is also utilized in synthesizing specialized polymers, indicating its versatility beyond biological applications.

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic processes. For example, studies focused on sulfonate esters have revealed that this compound can modify enzyme activity through covalent bonding at nucleophilic sites. This interaction often leads to reduced enzyme activity or altered substrate specificity.

Toxicological Studies

In toxicological assessments, methyl methanesulfonate (a related compound) has been shown to induce gene mutations in various cell lines, including Chinese hamster ovary cells. These findings suggest potential mutagenic properties that warrant further investigation into the safety profile of related compounds like this compound .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Reactivity | Biological Application |

|---|---|---|

| This compound | High | Enzyme inhibition, drug development |

| (1-benzyl-5-oxopyrrolidin-3-yl)methyl acetate | Moderate | Organic synthesis |

| (1-benzyl-5-oxopyrrolidin-3-yl)methyl benzoate | Moderate | Organic synthesis |

| (1-benzyl-5-oxopyrrolidin-3-yl)methyl tosylate | High | Enzyme inhibition |

The unique reactivity of the methanesulfonate group distinguishes it from other esters like acetate or benzoate, enhancing its utility in selective modifications of biological molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-benzyl-5-oxopyrrolidin-3-yl)methyl methanesulfonate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves functionalization of the pyrrolidinone core. For example, the benzyl group can be introduced via nucleophilic substitution or reductive amination, followed by methanesulfonate esterification at the 3-position hydroxyl group. Key steps include:

- Intermediate isolation : Use column chromatography (e.g., silica gel) to purify intermediates, as seen in analogous sulfonate ester syntheses .

- Esterification : React the hydroxyl group with methanesulfonyl chloride in dichloromethane or THF under inert conditions, with a base like triethylamine to scavenge HCl .

- Purity validation : Confirm via HPLC (≥95% purity) and NMR (absence of residual solvents like DCM or THF) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl group at N1, methanesulfonate at C3). Compare chemical shifts to structurally related compounds, such as (R)-methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate (δ 4.2–4.5 ppm for C3-OCH₂SO₃) .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .

- X-ray crystallography : If crystals are obtainable, this resolves stereochemistry (e.g., C3 configuration), as demonstrated for benzenesulfonate analogs .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should assess:

- Temperature : Store at –20°C in anhydrous DMSO or sealed vials to prevent hydrolysis of the sulfonate ester.

- pH sensitivity : Test degradation in aqueous buffers (pH 4–9) via LC-MS over 24–72 hours. Methanesulfonate esters are generally hydrolytically stable at neutral pH but degrade under strongly acidic/basic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- Kinetic vs. thermodynamic control : Optimize reaction time and temperature (e.g., lower temperatures may favor desired intermediate).

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-sulfonation or benzyl group cleavage). Adjust stoichiometry (e.g., limit methanesulfonyl chloride to 1.1 eq.) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions; test alternatives like acetonitrile .

Q. How can computational chemistry predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model transition states for sulfonate ester reactions. Compare activation energies for SN1 vs. SN2 pathways.

- Electrostatic potential maps : Identify electron-deficient regions (e.g., sulfonate’s sulfur atom) prone to nucleophilic attack .

- Solvent modeling : Include implicit solvation models (e.g., SMD) to simulate reaction environments .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, given its structural features?

- Methodological Answer :

- Enzyme inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) due to sulfonate’s electrophilic sulfur, using fluorogenic substrates .

- Protein binding : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with targets like albumin .

- Cytotoxicity : Screen in cancer cell lines (e.g., HeLa) via MTT assay, noting IC50 values relative to control sulfonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.